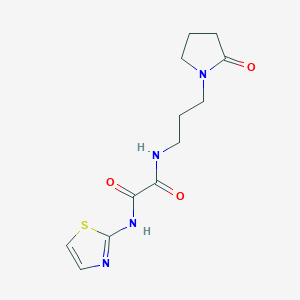

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(thiazol-2-yl)oxalamide is a compound that likely exhibits a complex structure due to the presence of multiple heterocyclic components such as pyrrolidinone and thiazole. These components are known for their biological activity and are often explored in the synthesis of compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of the core heterocyclic structure followed by functionalization. For instance, the synthesis of pyrrolo[2,1-b]thiazole derivatives can be achieved by refluxing certain acetic acid ethyl esters in POCl3, followed by amination with primary aliphatic amines to yield N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and -propanamides . Similarly, thiazole rings can be obtained by reacting certain carboxylic acids with thiocarbamide or related compounds, leading to the formation of substituted pyrrolidines with antibacterial properties .

Molecular Structure Analysis

The molecular structure of compounds containing thiazole and pyrrolidinone rings can be complex, with the potential for tautomerism and the presence of divalent nitrogen character. For example, N-(pyridin-2-yl)thiazol-2-amine shows dynamic tautomerism and divalent N(I) character, with a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen . Additionally, the presence of stereogenic centers can lead to diastereoisomerism, as seen in N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides, where the configurations of stereogenic centers are determined using NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For example, thiocarbamides can react with oxidants to form different structures, as observed in the reaction of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide with oxidants, leading to the formation of 2-benzoylimino-1,2,4-thiadiazole[2,3-a]pyridine . The presence of amide groups can also facilitate the formation of hydrogen bonds, contributing to the stability and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of oxalamide and thiazole moieties suggests the potential for hydrogen bonding, which can affect solubility and crystallization behavior . The stereochemistry of the compound can also impact its physical properties, such as melting point and optical rotation, as well as its chemical properties, including reactivity and selectivity in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties :

- Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which is applicable to the synthesis of anthranilic acid derivatives and oxalamides, suggesting relevance to the compound of interest (Mamedov et al., 2016).

Biological Activity and Applications :

- A study by Sapijanskaitė-Banevič et al. (2020) on thiazole derivatives, which are structurally related to the compound of interest, demonstrated antibacterial properties against various Gram-positive and Gram-negative bacterial strains (Sapijanskaitė-Banevič et al., 2020).

- Bhatia et al. (2013) explored the dynamic tautomerism and divalent N(I) character in N‐(pyridin‐2‐yl)thiazol‐2‐amine, which can offer insights into the behavior of similar compounds in a therapeutic context (Bhatia, Malkhede, & Bharatam, 2013).

Chemical Reactivity and Synthesis Approaches :

- Veltri et al. (2016) and their separate publication the same year studied the reactivity of related thiazole compounds under catalytic conditions, which could be relevant for the synthesis of compounds like the one (Veltri et al., 2016).

Structural Characterization and Analysis :

- Kuai et al. (2014) conducted a study on the structural characterization of a Cu(II) coordination polymer from N1,N2-Di(pyridin-4-yl)oxalamide, which shares a similar oxalamide group, indicating the structural versatility of such compounds (Kuai et al., 2014).

properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c17-9-3-1-6-16(9)7-2-4-13-10(18)11(19)15-12-14-5-8-20-12/h5,8H,1-4,6-7H2,(H,13,18)(H,14,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNMGYNWKAXMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)

![5-(4-fluorophenyl)-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2503111.png)

![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)